molecular formula C15H25NO B4030834 N-[1-(1-adamantyl)ethyl]propanamide

N-[1-(1-adamantyl)ethyl]propanamide

Cat. No.: B4030834
M. Wt: 235.36 g/mol
InChI Key: SXLCTBVNFCXKEE-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)ethyl]propanamide is a synthetic compound characterized by a rigid adamantane moiety linked via an ethyl chain to a propanamide group. The adamantyl group, a tricyclic hydrocarbon, confers high lipophilicity and structural rigidity, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-3-14(17)16-10(2)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLCTBVNFCXKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Adamantyl-Containing Propanamides

Adamantyl-substituted propanamides are notable for their unique steric and electronic properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis/Application Notes References
N1-(1-Adamantyl)-2-bromo-2-methylpropanamide C14H21BrN2O 313.23 g/mol Bromo, methyl groups at C2; adamantyl Intermediate in organic synthesis
2-{[1-(Adamantan-1-yl)ethyl]amino}-N-(prop-2-en-1-yl)propanamide C18H30N2O 290.44 g/mol Adamantyl-ethylamine; propenyl tail Investigated for polymer applications
N-[1-(1-Adamantyl)ethyl]propanamide C15H23NO 233.35 g/mol Adamantyl-ethyl; unmodified propanamide Hypothesized CNS activity due to lipophilicity

Key Observations :

  • The introduction of bromo or methyl groups (e.g., N1-(1-Adamantyl)-2-bromo-2-methylpropanamide) enhances electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .
  • The adamantyl group’s bulkiness may reduce binding affinity to certain receptors compared to smaller aryl substituents but could improve metabolic stability .

Fentanyl-Related Propanamides

Fentanyl analogs share the propanamide backbone but replace the adamantyl group with piperidinyl or aryl moieties. These compounds often target opioid receptors:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
3-Methylfentanyl C23H29N2O 352.50 g/mol 3-methylpiperidinyl; phenyl High μ-opioid receptor affinity
Para-fluorofentanyl C22H26F2N2O 372.46 g/mol 4-fluorophenyl; phenethyl-piperidinyl Enhanced potency over fentanyl
4'-Hydroxyfentanyl C22H28N2O2 352.47 g/mol 4-hydroxyphenethyl; piperidinyl Metabolite of fentanyl derivatives

Structural and Functional Contrasts :

  • Receptor Specificity : Fentanyl analogs prioritize piperidinyl and aryl groups for μ-opioid receptor binding, whereas adamantyl propanamides lack direct evidence of opioid activity .

Other Propanamide Derivatives

Additional propanamide variants highlight structural diversity and functional versatility:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
N-Acetyl Norfentanyl C16H22N2O2 274.36 g/mol Acetylated piperidinyl; phenyl Fentanyl metabolite; analytical standard
3-(3-Methyl-3H-diazirin-3-yl)-N-(1-(3-sulfamoylphenyl)ethyl)propanamide C13H17N4O3SCl 344.82 g/mol Diazirine; sulfamoylphenyl Photoaffinity labeling probes

Comparative Insights :

  • Functional Groups : Substituents like diazirine (photoaffinity tags) or sulfamoyl (hydrogen-bonding motifs) expand utility in chemical biology, contrasting with adamantyl propanamides’ focus on steric effects .
  • Metabolic Pathways: N-Acetyl Norfentanyl demonstrates how acetylation modulates excretion profiles, a consideration absent in adamantyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)ethyl]propanamide
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